4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-
Overview
Description
Cephalotaxine-13C,d3 is a labeled analogue of cephalotaxine, a natural alkaloid isolated from the Cephalotaxus species. This compound is primarily used in scientific research due to its antiviral and antitumor properties . The labeling with carbon-13 and deuterium (d3) allows for detailed metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, including the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a 60% yield . The final product is obtained through a Noyori reduction, which provides excellent enantioselectivity .
Industrial Production Methods: Industrial production of cephalotaxine-13C,d3 is typically achieved through semi-synthetic methods. The compound is derived from plant-extracted cephalotaxine, which is then labeled with carbon-13 and deuterium. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring-opening of a furan is a key step in its synthesis . Additionally, the compound can participate in Mannich cyclization reactions, forming complex polycyclic structures .
Common Reagents and Conditions:
Oxidation: Furan oxidation is typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Noyori reduction employs chiral catalysts to achieve high enantioselectivity.
Substitution: Mannich cyclization involves the use of amine-tethered dicarbonyl intermediates.
Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which are used in further synthetic applications and biological studies .
Scientific Research Applications
Cephalotaxine-13C,d3 has a wide range of applications in scientific research:
Mechanism of Action
Cephalotaxine-13C,d3 exerts its effects primarily through the activation of mitochondrial apoptosis pathways. It reduces mitochondrial membrane potential, downregulates anti-apoptotic Bcl-2 protein, and upregulates pro-apoptotic Bak protein . Additionally, it impairs autophagy flow by blocking lysosomal acidification, further promoting apoptosis in leukemia cells .
Comparison with Similar Compounds
Homoharringtonine: Another alkaloid from the Cephalotaxus species, used in the treatment of leukemia.
Deoxyharringtonine: A derivative with similar antitumor properties.
Isoharringtonine: Known for its inhibitory activity against various cancer cell lines.
Uniqueness: Cephalotaxine-13C,d3 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.
Biological Activity
4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b] benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- (CAS Number: 38848-21-4) is a complex organic compound with potential therapeutic applications. Its unique molecular structure suggests a variety of biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C18H21NO4
- Molecular Weight : 315.36 g/mol
- Structure : The compound features a bicyclic structure that includes a dioxole moiety and a benzazepine framework.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2. Anticancer Potential
The benzazepine structure is associated with anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar frameworks have shown efficacy in targeting cancer cell lines through apoptosis induction.
3. Neuroprotective Effects
Given its potential as a neuroprotective agent, the compound may interact with neurotransmitter systems. Compounds structurally related to benzazepines are known to exhibit effects on serotonin and dopamine receptors, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzazepine derivatives. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 5 to 20 µM for various derivatives .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Derivative A | 5 | MCF-7 |
Derivative B | 10 | MCF-7 |
Derivative C | 20 | MCF-7 |
Case Study 2: Antimicrobial Activity
A comparative analysis of similar compounds revealed moderate antibacterial effects against Bacillus subtilis. The synthesized compounds were tested using agar diffusion methods and showed zones of inhibition ranging from 10 to 15 mm depending on concentration .
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Compound X | 12 | Bacillus subtilis |
Compound Y | 15 | Staphylococcus aureus |
The proposed mechanisms for the biological activities include:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Action : May involve modulation of apoptosis pathways and inhibition of angiogenesis.
- Neuroprotective Action : Potentially through receptor modulation and reduction of oxidative stress.
Properties
IUPAC Name |
4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-19-6, 38848-21-4 | |
Record name | Cephalotaxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cephalotaxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cephalotaxine, (.+-.)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.